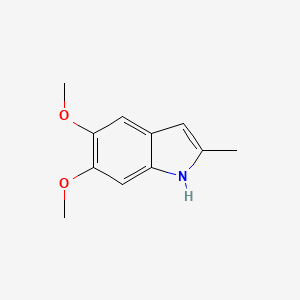

5,6-dimethoxy-2-methyl-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Organic Synthesis

The indole framework, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone in organic synthesis. nih.gov Its structural versatility allows for a wide array of chemical modifications, making it a valuable building block for creating complex molecules. mdpi.commdpi.com This adaptability has led to the development of numerous synthetic methodologies, including the well-known Fischer, Bischler, and Nenitzescu indole syntheses, each enabling the construction of diverse indole derivatives. nih.govwikipedia.org The indole nucleus is not merely a synthetic curiosity; it is a core component of many essential biological molecules, such as the neurotransmitter serotonin (B10506) and the hormone melatonin, underscoring its profound importance in medicinal chemistry. nih.govmdpi.com

Overview of Methoxy-Substituted Indole Derivatives in Chemical Research

The introduction of methoxy (B1213986) groups onto the indole ring significantly influences its electronic properties and reactivity. chim.it These electron-donating groups can activate the indole nucleus, making it more susceptible to electrophilic substitution reactions. This enhanced reactivity is a key feature exploited in the synthesis of more complex and functionally diverse molecules. chim.it Methoxy-substituted indoles are of particular interest in medicinal chemistry as the methoxy groups can enhance binding affinity to biological targets through hydrogen bonding and other interactions. Research has shown that the position of the methoxy substituents can dramatically alter the biological activity of the resulting compounds. nih.gov

Unique Structural and Electronic Properties of 5,6-Dimethoxy-2-methyl-1H-indole

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| CAS Number | 57330-45-7 |

This data is compiled from publicly available chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxy-2-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-4-8-5-10(13-2)11(14-3)6-9(8)12-7/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMVNMYKBFCJDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(C=C2N1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295750 | |

| Record name | 5,6-dimethoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57330-45-7 | |

| Record name | NSC105316 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-dimethoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 5,6 Dimethoxy 2 Methyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The electron-rich nature of the 5,6-dimethoxy-2-methyl-1H-indole scaffold makes it highly reactive towards electrophiles. The methoxy (B1213986) groups at the C5 and C6 positions strongly activate the benzene (B151609) portion of the molecule, directing incoming electrophiles to specific positions. This is a key feature of its chemistry, allowing for controlled functionalization.

Regioselectivity at C3, C4, and C7 Positions

While the C3 position is typically the most nucleophilic site in unsubstituted indoles, the substitution pattern of this compound alters this reactivity. The powerful electron-donating effect of the methoxy groups significantly increases the nucleophilicity of the C4 and C7 positions on the benzene ring.

Research on related dimethoxyindoles provides insight into this regioselectivity. Studies on 5,7-dimethoxyindoles show that the C4 position is a strongly nucleophilic center. rsc.org Similarly, in 4,6-dimethoxyindoles, the C7 position is highly activated. arkat-usa.org For this compound, both the C4 and C7 positions are activated. The outcome of an electrophilic substitution is therefore highly dependent on the specific electrophile, the reaction conditions, and steric hindrance. In some cases, substitution at C4 or C7 is preferred over the C3 position, a deviation from the general reactivity pattern of simpler indoles. rsc.orgarkat-usa.org For instance, certain Vilsmeier formylation reactions on activated indoles show exclusive substitution at C4. arkat-usa.org

Halogenation Chemistry

Halogenation of this compound introduces halogen atoms onto the indole ring, typically at the activated C4 or C7 positions. N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of activated aromatic compounds. organic-chemistry.orgnih.gov In the presence of an acid catalyst or under specific solvent conditions, NBS can selectively brominate the benzene ring of the indole.

For example, a study on the bromination of the closely related 5,6-dimethoxyindan-1-one with bromine in acetic acid resulted in dibromination, with one bromine atom adding to the C4 position. researchgate.net Another common method involves using reagents like N-bromosuccinimide, which can be catalyzed by acids to enhance the electrophilicity of the bromine. dntb.gov.ua

Table 1: Representative Halogenation Reactions on Activated Indole Systems

| Reagent(s) | Position(s) Halogenated | Comments |

| N-Bromosuccinimide (NBS) | C4 and/or C7 | Regioselective bromination of the activated benzene ring. organic-chemistry.orgnih.gov |

| Br₂ in Acetic Acid | C4 | Bromination of the aromatic ring observed in related structures. researchgate.net |

Nitration Studies

Nitration introduces a nitro (NO₂) group onto the indole ring system, a key functional group for further synthetic transformations. Due to the acid-sensitivity of many indole substrates, nitration conditions must be carefully controlled. Traditional methods using strong acids like nitric and sulfuric acid can lead to degradation.

Milder, non-acidic methods have been developed for the regioselective nitration of indoles. nih.gov One such method uses trifluoroacetyl nitrate, generated in situ, which acts as an effective electrophilic nitrating agent. Studies using this method have shown that indoles with substituents on the benzene ring, including at the C7 position, undergo nitration smoothly, typically at the C3 position. nih.gov Given the electronic activation of the C4 and C7 positions in this compound, these sites are also potential targets for nitration, depending on the specific reagents and conditions employed.

Formylation Reactions: Vilsmeier and Extended Vilsmeier Protocols

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. ijpcbs.comwikipedia.org The reaction typically uses a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgresearchgate.net

Studies on dimethoxy-activated indoles have demonstrated that formylation occurs at the activated positions of the benzene ring. arkat-usa.org In what is known as the "extended Vilsmeier reaction," which uses a vinylogous Vilsmeier reagent, substitution has been observed at the C2, C4, and C7 positions of various dimethoxyindoles. arkat-usa.orgresearchgate.net For a methyl 5,7-dimethoxyindole-2-carboxylate, the extended Vilsmeier reaction resulted in exclusive substitution at the C4 position, yielding the corresponding 4-indolylpropenal in high yield. arkat-usa.org This highlights the strong directing effect of the methoxy groups towards the C4 position, even overriding the typical C3 reactivity.

Table 2: Vilsmeier-Haack and Extended Vilsmeier Reaction Conditions

| Reagent System | Target Position(s) | Product Type | Reference |

| POCl₃ / DMF | C4, C7 | Formylindole | ijpcbs.comwikipedia.org |

| 3-Dimethylaminopropenal / POCl₃ | C2, C4, C7 | Indolylpropenal | arkat-usa.orgresearchgate.net |

Oxidation Reactions and Quinone Formation

The 5,6-dimethoxy substitution pattern makes the indole nucleus susceptible to oxidation, which can lead to the formation of indole-5,6-quinone (B1222607) derivatives. This transformation is significant as indolequinones are involved in various biological processes and are key chromophores. The oxidation can be achieved using various oxidizing agents.

The process often proceeds through the formation of a semiquinone radical intermediate. unina.itnih.gov Studies on the closely related 5,6-dihydroxyindoles (the demethylated analogs of the title compound) show that one-electron oxidation leads to these semiquinone radicals, which can then disproportionate or undergo further oxidation to form the corresponding quinone. unina.itnih.govnih.gov The Fenton reagent (a solution of hydrogen peroxide and an iron catalyst) has been shown to efficiently oxidize 5,6-dihydroxyindoles to indole-5,6-quinones. nih.gov The resulting quinones are highly reactive species that can participate in further reactions, including polymerization. unina.it

Reduction Pathways of the Indole Core

The indole ring system of this compound can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole) derivative. This transformation saturates the C2-C3 double bond of the pyrrole (B145914) ring, altering the electronic and structural properties of the molecule.

Common methods for this reduction include catalytic hydrogenation using catalysts such as palladium, platinum, or nickel. Another effective method is the Leimgruber-Batcho indole synthesis, which involves the reduction of a nitrostyrene (B7858105) precursor. In the final step of this synthesis, the nitro group is reduced, which simultaneously leads to the formation and potential over-reduction of the indole ring to an indoline if strong reducing agents like hydrazine (B178648) hydrate (B1144303) with a catalyst are used under forcing conditions. orgsyn.orgrsc.org The resulting 5,6-dimethoxy-2-methylindoline is a valuable synthetic intermediate.

Functional Group Interconversions and Derivatization Strategies

The functional groups of this compound—the C2-methyl group, the N-H of the indole ring, and the aromatic core—provide multiple handles for chemical modification. These sites allow for a variety of interconversions and derivatization strategies to generate a diverse library of indole-based compounds.

Reactivity of the C2-Methyl Group

The methyl group at the C2 position of the indole ring is a key site for functionalization. While the indole nucleus itself is electron-rich, the C2-methyl group can be activated for various transformations. One common strategy involves deprotonation with a strong base, such as an organolithium reagent, to form a lithiated intermediate. This nucleophilic species can then react with a range of electrophiles, allowing for the introduction of new substituents at the C2-methyl position. This approach is a powerful tool for elaborating the indole scaffold.

Another significant reaction involving the C2-methyl group is its role in the synthesis of larger, fused ring systems. For instance, derivatives of 2-methylindoles can undergo condensation reactions with appropriate partners to construct polycyclic structures.

N-Alkylation and N-Functionalization

The nitrogen atom of the indole ring is a common site for functionalization, with N-alkylation being a frequently employed transformation. nih.govbeilstein-journals.org This reaction typically proceeds by deprotonation of the indole N-H with a base, followed by reaction with an alkylating agent, such as an alkyl halide or tosylate. beilstein-journals.org The choice of base and solvent system can significantly influence the regioselectivity and efficiency of the reaction. For instance, using sodium hydride in tetrahydrofuran (B95107) (THF) is a promising system for achieving N-1 selective alkylation of substituted indoles. beilstein-journals.org

The introduction of various alkyl and functional groups on the indole nitrogen can modulate the compound's electronic properties and steric profile, which is crucial for tuning its biological activity and physical properties. This strategy has been widely used in the synthesis of a variety of biologically active indole alkaloids and their analogs. rsc.org

Table 1: Examples of N-Alkylation Reactions on Indole Scaffolds

| Indole Substrate | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |

| Methyl indole-2-carboxylate | Functionalized halides | K₂CO₃/Acetonitrile | N-alkylated product | Not specified | researchgate.net |

| Methyl indole-2-carboxylate | Functionalized halides | NaH/DMF | N-alkylated product | Not specified | researchgate.net |

| Methyl indole-2-carboxylate | Ethyl acrylate | Not specified | N-alkylated product | Not specified | researchgate.net |

| N,N-dimethylaniline | O-alkenylhydroxamate/Sulfonyl diazo | DCE, heat | N-methyl indoles | Good | nih.gov |

| N-benzyl-N-methylaniline | O-alkenylhydroxamate/Sulfonyl diazo | DCE, heat | (NH) indoles (after deprotection) | Not specified | nih.gov |

DCE: Dichloroethane, DMF: Dimethylformamide

Suzuki Coupling and Other Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds and are applicable to indole substrates. libretexts.org The Suzuki coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For an indole like this compound, this would typically require prior halogenation (e.g., bromination or iodination) of the indole ring at a specific position (e.g., C3, C4, or C7) to introduce the necessary halide handle for the coupling reaction. chim.it

The general catalytic cycle for a Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The presence of unprotected N-H groups in indoles can sometimes inhibit the catalytic cycle by forming N-azolyl palladium complexes, but conditions can be optimized to achieve high yields. nih.gov

Other cross-coupling reactions, such as Sonogashira coupling (with terminal alkynes), are also employed to functionalize the indole core, further expanding the synthetic utility of this scaffold. nih.gov

Table 2: Suzuki-Miyaura Cross-Coupling of Indole Derivatives

| Halide Substrate | Boronic Acid | Catalyst/Base | Product | Yield (%) | Reference |

| 6-Chloroindole | Phenylboronic acid | P1 precatalyst/K₃PO₄ | 6-Phenylindole | 97 | nih.gov |

| 3-Chloroindazole | Phenylboronic acid | P1 precatalyst/K₃PO₄ | 3-Phenylindazole | 95 | nih.gov |

P1 precatalyst is a specific palladium complex used in the reaction.

Cyclization and Dimerization Processes

The indole ring system of this compound can participate in various cyclization reactions to form more complex, polycyclic heterocyclic structures. These reactions often take advantage of the reactivity of the C2 and C3 positions of the indole. For instance, intramolecular cyclizations can lead to the formation of carbazole (B46965) derivatives or other fused systems.

Radical cyclizations represent another pathway for forming new rings. For example, 5-endo-trig radical cyclizations, though sometimes considered "disfavored" by Baldwin's rules, can proceed efficiently under certain conditions to form five-membered rings. acs.org

Dimerization of indole derivatives can also occur, leading to bi-indole structures. These reactions can be promoted by various catalysts or conditions and often involve coupling at the C2 or C3 positions. The resulting diindolyl compounds have their own unique set of active sites for further functionalization. chim.it

Reactions with Other Heterocyclic Scaffolds

The this compound scaffold can be coupled with other heterocyclic systems to create hybrid molecules with potentially novel properties. A classic example of such a reaction is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine (which can be derived from an indole) with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline. While the specific reactivity of this compound in this context would depend on the specific reaction partners and conditions, the general principle of using indoles to construct more complex heterocyclic systems is well-established. rsc.org

Furthermore, cross-coupling reactions, as mentioned in section 3.4.3, provide a direct means to link the indole core to other heterocyclic rings, assuming one of the coupling partners is appropriately functionalized with a halide or organoboron group. This strategy is widely used in medicinal chemistry to explore new chemical space by combining known pharmacophores.

Structural Elucidation and Advanced Spectroscopic Analysis of 5,6 Dimethoxy 2 Methyl 1h Indole and Its Derivatives

X-ray Diffraction Crystallography

X-ray diffraction crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular conformation, bond parameters, and the nature of intermolecular forces that dictate the crystal packing. While specific crystallographic data for 5,6-dimethoxy-2-methyl-1H-indole is not extensively documented, analysis of its close derivatives provides a robust framework for understanding its structural characteristics.

The indole (B1671886) scaffold is an inherently planar bicyclic system. In derivatives of this compound, the indole ring system generally maintains its planarity. For instance, in 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole, the two indole ring systems are essentially planar, with only minor deviations. nih.gov Similarly, the indole core of Methyl 5,6-dimethoxy-1H-indole-2-carboxylate is reported to be planar, with a maximum deviation of 0.120 Å. benchchem.com

Substituents on the indole ring, such as methoxy (B1213986) and methyl groups, can influence the electronic distribution and may introduce slight distortions in bond lengths and angles compared to unsubstituted indole. In the crystal structure of 5,6-Dimethoxy-2-methylisoindole-1,3-dione, a related dione derivative, the molecule is also essentially planar. researchgate.netresearchgate.net The bond lengths and angles are generally within the expected ranges for sp² and sp³ hybridized atoms. nih.gov Theoretical calculations performed on related structures, such as methyl 5-methoxy-1H-indole-2-carboxylate, often show slight deviations from experimental X-ray diffraction data, which is attributable to the fact that calculations are typically for molecules in the gas phase, whereas X-ray data reflects the solid state. researchgate.net

Table 1: Crystallographic Data for Selected Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 5-Methoxy-1H-indole-2-carboxylic acid | C₁₀H₉NO₃ | Monoclinic | P2₁/c | 4.0305 | 13.0346 | 17.2042 | 91.871 | mdpi.com |

| 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole | C₁₉H₁₈N₂O₂ | Monoclinic | P2₁/c | 9.4446 | 19.5625 | 8.6657 | 98.903 | nih.gov |

| 5,6-Dimethoxy-2-methylisoindole-1,3-dione | C₁₁H₁₁NO₄ | Triclinic | P-1 | 7.3142 | 8.3134 | 9.7468 | 108.402 | researchgate.netresearchgate.net |

| Methyl 5-methoxy 1H-indole-2-carboxylate | C₁₁H₁₁NO₃ | Monoclinic | P2₁/n | 7.8956 | 5.8304 | 22.0407 | 91.919 | researchgate.net |

The supramolecular architecture of indole derivatives in the solid state is governed by a combination of intermolecular forces, primarily hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: The N-H group of the indole ring is a classic hydrogen bond donor. In the crystal structures of its derivatives, this group frequently participates in hydrogen bonds with suitable acceptors, such as oxygen atoms from methoxy or carbonyl groups on adjacent molecules. For example, in crystals of 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole, molecules are linked into zigzag chains through N-H···O hydrogen bonds. nih.gov Similarly, the stability of methyl 5,6-dimethoxy-1H-indole-2-carboxylate crystals arises from N–H⋯O hydrogen bonds with a donor-acceptor distance of 2.00 Å. benchchem.com In more complex systems, such as cocrystals involving 2-amino-4,6-dimethoxypyrimidine, intricate hydrogen-bonding networks involving N-H···O, O-H···N, and N-H···N interactions are observed, forming stable cyclic motifs. nih.gov

Table 2: Hydrogen Bond Parameters in an Indole Derivative

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Ref. | |

| 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole | N2-H1N2···O1 | 0.86 | 2.19 | 3.037 (3) | 168 | nih.gov |

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The study of indole derivatives has revealed instances of such structural diversity. For example, a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid has been identified and characterized. mdpi.com This new form crystallizes in the monoclinic P2₁/c space group, and its crystal packing is defined by the formation of cyclic dimers through O-H···O hydrogen bonds between the carboxylic acid groups. mdpi.com The existence of different polymorphic forms highlights how subtle variations in crystallization conditions can lead to different arrangements of molecules in the crystal lattice, driven by the interplay of various intermolecular forces. researchgate.netmdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound. These methods are powerful tools for structural characterization, complementing the data obtained from X-ray diffraction. nih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. upi.edu The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its specific functional groups. Analysis of related compounds like 5-aminoindole and interpretation based on established group frequencies allow for a reliable prediction of its spectral features. mdpi.comnih.gov

Key expected vibrational modes include:

N-H Stretching: A characteristic sharp peak for the indole N-H stretch is expected in the region of 3400-3500 cm⁻¹. The exact position can be influenced by the extent of hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups are expected in the 2850-3000 cm⁻¹ range.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1620 cm⁻¹ region, characteristic of the indole core.

C-O Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C linkage in the two methoxy groups are expected to produce strong bands around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

C-N Stretching: The indole C-N stretching vibration usually occurs in the 1200-1350 cm⁻¹ range.

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations appear in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern on the benzene (B151609) ring.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3500 | Medium-Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C Aromatic Ring Stretch | 1450 - 1620 | Medium-Strong |

| CH₃ Bending | ~1450 | Variable |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1030 | Strong |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds within the aromatic system.

For this compound, the Raman spectrum would provide valuable information about the indole nucleus. The analysis of the Raman spectrum of 5-aminoindole shows that intense bands corresponding to the indole ring breathing modes and other in-plane ring vibrations are prominent. nih.gov Similar features would be expected for this compound. The symmetric vibrations of the benzene and pyrrole (B145914) rings, which may be weak in the FTIR spectrum, would likely produce strong signals in the Raman spectrum. Comparing the observed frequencies from both FTIR and Raman with theoretical calculations from normal coordinate analysis can lead to a detailed assignment of the fundamental vibrational modes. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Methoxy-1H-indole-2-carboxylic acid |

| 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole |

| Methyl 5,6-dimethoxy-1H-indole-2-carboxylate |

| 5,6-Dimethoxy-2-methylisoindole-1,3-dione |

| 2-amino-4,6-dimethoxypyrimidine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the structure of this compound. The chemical shifts observed in the spectra are indicative of the electronic environment of each nucleus. In indole derivatives, the elongation of conjugation length generally leads to a downfield shift for all protons compared to their corresponding monomers. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of an indole derivative will typically show characteristic signals for the protons on the aromatic rings and the substituents. For instance, the N-H proton of the indole ring usually appears as a broad singlet at a high chemical shift (δ > 10 ppm). The protons on the benzene and pyrrole rings will appear in the aromatic region (δ 6.5-8.0 ppm), with their specific shifts and coupling patterns determined by the substitution pattern. The methyl and methoxy protons will appear in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. For example, carbons attached to the electron-donating methoxy groups in this compound would be expected to be shielded and appear at a higher field compared to unsubstituted indole.

Illustrative ¹H and ¹³C NMR Data for a Substituted Indole Derivative:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH | 12.30 (s) | - |

| C2 | - | 136.0 |

| C3 | - | 113.5 |

| C3a | - | 128.0 |

| C4 | 7.50 (d) | 123.0 |

| C5 | 7.10 (t) | 121.0 |

| C6 | 7.20 (t) | 122.0 |

| C7 | 7.60 (d) | 112.0 |

| C7a | - | 135.0 |

| 2-CH₃ | 2.40 (s) | 13.0 |

| 5-OCH₃ | 3.85 (s) | 56.0 |

| 6-OCH₃ | 3.88 (s) | 56.2 |

| Note: This is a representative table based on general knowledge of indole NMR. Actual values for this compound may vary. |

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei. wikipedia.org These techniques are invaluable for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity of atoms. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the sequence of protons in a spin system. wikipedia.orgyoutube.com For this compound, COSY would show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgyoutube.com This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. youtube.commdpi.com HMBC is crucial for piecing together different fragments of the molecule and confirming the positions of substituents, such as the methyl and methoxy groups on the indole ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. wikipedia.org This is particularly useful for determining the stereochemistry and conformation of the molecule.

Solid-State NMR for Polymorphic Forms

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid form. jeol.com Crystalline drugs can exist in different polymorphic forms, which can have distinct physical properties. jeol.com Solid-state NMR can differentiate between these polymorphs as the NMR signals are sensitive to the local environment of the nuclei, which differs in various crystal packing arrangements. jeol.comresearchgate.net For instance, ¹³C and ¹⁵N ssNMR have been used to investigate drug-excipient interactions and the protonation state of molecules in amorphous solid dispersions. nih.gov This technique can identify the presence of different crystalline forms and amorphous content in a sample of this compound, which is critical for pharmaceutical applications. jeol.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. uni-saarland.deyoutube.com The molecular ion (M⁺) is formed by the ionization of the molecule, and its m/z value gives the molecular weight. uni-saarland.de

The molecular ion of this compound would be expected at an m/z corresponding to its molecular formula (C₁₁H₁₃NO₂). The fragmentation of the molecular ion provides valuable structural information. uni-saarland.delibretexts.org For indole derivatives, common fragmentation pathways involve the cleavage of bonds in the side chains and the rupture of the indole ring. For example, in aromatic 2,5-diketopiperazines containing tryptophan, a characteristic fragment at m/z 130 is observed, corresponding to the 3-methylene-indole positive ion. researchgate.net Similarly, the fragmentation of this compound would likely involve the loss of methyl radicals (CH₃) from the methoxy groups or the 2-position, leading to characteristic fragment ions.

Predicted Fragmentation of this compound:

| Fragment Ion | m/z (predicted) | Possible Neutral Loss |

| [M]⁺ | 191 | - |

| [M - CH₃]⁺ | 176 | Loss of a methyl radical |

| [M - OCH₃]⁺ | 160 | Loss of a methoxy radical |

| [M - CO]⁺ | 163 | Loss of carbon monoxide |

| Note: This is a predictive table. Actual fragmentation patterns can be more complex. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In indole and its derivatives, the lowest two excited singlet states are of ππ* character, labeled as ¹Lₐ and ¹Lₑ. ru.nl The energetic order and the nature of these states are influenced by the type and position of substituents on the indole ring. ru.nl

For this compound, the presence of the electron-donating methoxy groups is expected to cause a red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted indole. The UV-Vis spectrum would exhibit characteristic absorption bands corresponding to the π→π* transitions within the aromatic system. The orientation of the transition dipole moment, which can be determined from rotationally resolved electronic spectroscopy, can help to distinguish between the ¹Lₐ and ¹Lₑ states. ru.nl

Theoretical and Computational Chemistry Studies on 5,6 Dimethoxy 2 Methyl 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting a wide array of molecular properties.

Geometry Optimization and Electronic Structure

A fundamental step in computational analysis is geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For 5,6-dimethoxy-2-methyl-1H-indole, this would involve calculating bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation. Studies on similar indole (B1671886) derivatives, such as methyl 5,6-dimethoxy-1H-indole-2-carboxylate, have shown that the indole core is nearly planar. It is expected that this compound would also exhibit a near-planar structure, which is a common feature of indole analogs and crucial for interactions in biological systems.

Vibrational Frequency Analysis and Correlation with Experimental Data

Vibrational frequency analysis, typically performed after geometry optimization, predicts the infrared (IR) and Raman spectra of a molecule. These calculated frequencies, when compared with experimental spectroscopic data, serve to validate the accuracy of the computational model. For this compound, this would involve assigning calculated vibrational modes to the experimentally observed peaks, confirming the optimized structure. Without experimental or calculated spectral data for this specific molecule, a direct correlation is not possible.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energies and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. nih.govlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be located primarily on the electron-rich indole ring, while the LUMO distribution would indicate the most probable sites for nucleophilic attack. The methoxy (B1213986) and methyl substituents would influence the energies of these orbitals.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy groups and the nitrogen atom of the indole ring, highlighting these as potential sites for hydrogen bonding and other interactions.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. DFT calculations can predict NLO properties such as polarizability (α) and the first-order hyperpolarizability (β). These calculations help in the design of new molecules with enhanced NLO activity. The presence of electron-donating methoxy groups and the π-conjugated indole system in this compound suggests it may possess NLO properties, but specific calculated values are not available in the literature to confirm this.

Ab-initio Computational Methods

Ab-initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. While computationally more intensive than DFT, they can offer higher accuracy for certain properties. Applying ab-initio methods like Hartree-Fock (HF) followed by post-Hartree-Fock methods could provide a more detailed and accurate picture of the electronic structure of this compound. However, no such studies have been reported for this specific compound.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is a crucial theoretical method used to determine the most stable three-dimensional arrangements of a molecule, known as conformers. This analysis, coupled with the mapping of the potential energy surface (PES), provides insights into the flexibility of the molecule and the energy barriers between different conformations.

A similar approach for this compound would involve rotating the C5-O-C-H and C6-O-C-H dihedral angles of the methoxy groups, as well as considering the orientation of the C2-methyl group. The resulting potential energy surface would illustrate the relative energies of all possible conformations, identifying the most energetically favorable ones.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction pathways. For indole derivatives, this can include studying their reactivity in various reactions, such as electrophilic substitutions or cycloadditions.

While specific reaction mechanism studies on this compound are not readily found, research on related indolynes (indole arynes) demonstrates the utility of computational chemistry in this area. For example, computational studies on 5,6- and 6,7-indolynes have been used to predict the regioselectivity of nucleophilic additions. nih.gov These studies calculate the energies of the transition states for the different possible addition pathways, allowing researchers to understand and predict the reaction outcomes. nih.gov The calculations can also reveal the influence of substituents on the electronic structure of the indole ring and, consequently, its reactivity. nih.gov

For this compound, computational modeling could be used to investigate its behavior in various synthetic transformations. For instance, the mechanism of electrophilic aromatic substitution could be modeled to predict the most likely site of reaction (e.g., at the C3, C4, or C7 position) by calculating the activation energies for each pathway.

Quantitative Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in the crystalline state. By partitioning the crystal space into regions associated with each molecule, this analysis provides a detailed picture of the close contacts between neighboring molecules, which are crucial for understanding the packing and stability of the crystal.

Although a crystal structure and corresponding Hirshfeld surface analysis for this compound are not available, the methodology has been applied to numerous other indole derivatives. nih.gov This analysis generates a 3D surface around the molecule, which is color-coded to highlight different types of intermolecular interactions. For example, red spots on the surface typically indicate strong hydrogen bonding interactions, while blue regions represent weaker van der Waals forces.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a Hirshfeld surface analysis of a crystalline indole derivative.

| Interaction Type | Percentage Contribution (%) | Description |

| H···H | 45.2 | Represents contacts between hydrogen atoms on adjacent molecules. |

| O···H/H···O | 25.8 | Indicates hydrogen bonding and other close contacts involving oxygen and hydrogen atoms. |

| C···H/H···C | 15.5 | Relates to interactions between carbon and hydrogen atoms. |

| C···C | 5.3 | Suggests the presence of π-π stacking interactions between aromatic rings. |

| N···H/H···N | 4.1 | Corresponds to hydrogen bonding involving the indole nitrogen atom. |

| Other | 4.1 | Includes minor contributions from other types of atomic contacts. |

This table is illustrative and does not represent actual data for this compound.

Applications of 5,6 Dimethoxy 2 Methyl 1h Indole in Advanced Organic Synthesis and Materials Science

As a Precursor and Building Block for the Synthesis of Complex Organic Molecules

The strategic placement of electron-donating methoxy (B1213986) groups at the C5 and C6 positions enhances the nucleophilicity of the indole (B1671886) ring, particularly at the C3 position, making 5,6-dimethoxy-2-methyl-1H-indole an excellent starting point for intricate synthetic endeavors. nih.gov Its utility as a key intermediate has been prominently demonstrated in the development of sophisticated pharmaceutical agents, particularly inhibitors for fatty acid amide hydrolase (FAAH), an enzyme implicated in various physiological processes. nih.govresearchgate.netnih.gov

The synthesis of the building block itself can be achieved from related indole precursors. For instance, this compound has been prepared via the reduction of 5,6-dimethoxy-1H-indole-2-carboxylic acid using lithium aluminum hydride, affording the target compound in a 21% yield.

Once obtained, the indole serves as a scaffold for further elaboration. A common synthetic route involves a two-step process:

N-Alkylation: The indole nitrogen is first deprotonated, typically with a strong base like sodium hydride, and then reacted with an alkyl halide to install a substituent on the nitrogen atom. youtube.com This step not only modifies the molecule's properties but also protects the nitrogen during subsequent reactions.

C3-Functionalization: The electron-rich C3 position of the N-alkylated indole is then targeted. This is often achieved through an oxalyl chloride-mediated acylation, a reaction akin to the Friedel-Crafts acylation, to introduce a glyoxylyl chloride group. This highly reactive intermediate is then coupled with an amine to forge the final complex molecule.

This precise, step-wise approach allows for the modular construction of complex derivatives with high levels of control.

| Precursor | Key Transformations | Complex Molecule Synthesized | Reference |

|---|---|---|---|

| This compound | 1. N-Alkylation with 4-chlorobenzyl chloride 2. C3-Acylation with oxalyl chloride 3. Amidation with an appropriate amine | 2-(1-(4-chlorobenzyl)-5,6-dimethoxy-2-methyl-1H-indol-3-yl)-N-(2-methoxypyridin-4-yl)-2-oxoacetamide (FAAH Inhibitor) | nih.gov |

| This compound Scaffold | 1. N-Arylation with a chlorophenyl group 2. C3-Cyanation | 1-(4-Chlorophenyl)-5,6-dimethoxy-2-methyl-1H-indole-3-carbonitrile | beilstein-journals.org |

| [2-[acetyl(benzyl)amino]-4,5-dimethoxyphenyl]acetate | Intramolecular cyclization (Dieckmann condensation) using t-BuOK | Methyl 1-Benzyl-5,6-dimethoxy-2-methyl-1H-indole-3-carboxylate | nih.gov |

Role in the Development of Advanced Heterocyclic Scaffolds and Frameworks

The core structure of this compound is not merely a precursor but the foundational element of more advanced heterocyclic scaffolds. The synthetic transformations described previously (see 6.1) effectively expand upon the initial indole framework, creating larger, multi-ring systems with tailored functionalities. For example, the synthesis of FAAH inhibitors results in a complex scaffold where the indole is fused implicitly through its substituents to other heterocyclic rings like pyridine. nih.gov

Furthermore, modern synthetic methods aim to construct fused polycyclic systems directly from indole precursors. Copper-catalyzed intramolecular amination reactions, for instance, have been developed to create hetero-fused pyrroles, such as thieno[2,3-b]pyrroles and pyrrolo[2,3-b]indoles. beilstein-journals.org While these methods have been demonstrated on a range of substrates, the inherent reactivity of this compound makes it a suitable candidate for such advanced cyclization strategies, enabling the construction of rigid, planar, and electronically active polycyclic frameworks.

Integration into Catalyst Design and Ligand Synthesis

The design of ligands is crucial for the advancement of homogeneous catalysis, with phosphine-containing molecules being a dominant class. nih.gov Indolylphosphines, which incorporate an indole moiety into their structure, have emerged as a promising class of ligands due to the ability to fine-tune their steric and electronic properties. orgsyn.org The indole scaffold can be modified at the nitrogen atom, the benzene (B151609) ring, or other positions to modulate the properties of the resulting metal-ligand complex. scholaris.ca

While the direct incorporation of this compound into a specific, widely-used ligand is not extensively documented in the reviewed literature, its structural features make it an attractive candidate for such applications. The methoxy and methyl groups offer steric bulk and defined electronic properties that could be exploited in the design of new, highly selective phosphine or N-heterocyclic carbene (NHC) ligands for cross-coupling and other transition metal-catalyzed reactions. rsc.org

Contribution to the Field of Organic Semiconductors and Optoelectronic Materials

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). scispace.comnih.govfrontiersin.org The performance of these materials is highly dependent on their molecular structure, which influences properties like charge carrier mobility, light absorption, and stability. scispace.com Ideal organic semiconductors often feature planar, conjugated structures that facilitate intermolecular π-π stacking and efficient charge transport. nih.gov

Indole derivatives are attractive candidates for organic electronic materials due to their inherent aromaticity and electron-rich nature. The development of materials based on the indigo dye, a dimer of indoxyl, highlights the potential of the indole core in this field. scispace.com Although specific studies detailing the integration of this compound into organic semiconductors are not prominent in the current literature, its structural characteristics are relevant. The planar indole core, combined with the potential for derivatization at the N- and C3-positions, provides a viable platform for creating extended conjugated systems necessary for semiconductor applications.

Facilitation of Novel Methodological Advancements in Organic Chemistry

The development of new reactions and synthetic methodologies often relies on the use of well-behaved, representative substrates to demonstrate scope and efficiency. The defined reactivity of this compound makes it an excellent platform for showcasing and validating important chemical transformations.

The selective functionalization of the indole core is a central theme in organic chemistry. The predictable and high-yielding N-alkylation of the indole nitrogen, followed by the highly regioselective electrophilic substitution at the C3 position, are classic yet critical transformations. google.comnih.gov The successful application of these methods in the multi-step synthesis of complex molecules (as detailed in section 6.1) serves as a practical demonstration of these foundational principles. nih.gov

Moreover, the indole scaffold is a target for modern, more advanced synthetic methods. For example, the development of metal-free, direct C3-alkylation of indoles using a hydrogen autotransfer strategy represents a significant methodological advancement, offering a greener and more atom-economical approach compared to traditional methods. chemrxiv.orgchemrxiv.org The enhanced nucleophilicity of substrates like this compound makes them ideal candidates for testing and optimizing such novel C-H functionalization techniques, thereby contributing to the broader evolution of synthetic organic chemistry.

Future Research Directions and Unexplored Avenues in 5,6 Dimethoxy 2 Methyl 1h Indole Chemistry

Development of More Efficient and Sustainable Synthetic Routes

While methods for synthesizing substituted indoles are established, a primary future goal is the development of more efficient and environmentally benign routes to 5,6-dimethoxy-2-methyl-1H-indole and its derivatives. Current strategies often rely on multi-step processes that may involve harsh reagents or produce significant waste.

Future research should focus on:

Green Catalysis: Exploring novel catalytic systems that operate under milder conditions. For instance, while copper-catalyzed cyclizations are known for indole (B1671886) synthesis, research into earth-abundant metal catalysts (e.g., iron, manganese) could offer more sustainable alternatives. chim.it

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reactions, such as in the Cadogan synthesis of related dimethoxyindoles. chim.it A systematic investigation into microwave-assisted protocols for all synthetic steps could drastically reduce reaction times and energy consumption.

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could enhance reaction control, improve safety, and allow for more efficient scaling. This approach would be particularly beneficial for optimizing reaction parameters like temperature, pressure, and stoichiometry with minimal material waste.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. This includes exploring one-pot reactions that combine multiple transformations into a single, efficient sequence. chim.it An example of optimizing for selectivity can be seen in the synthesis of the related 5,6-dimethoxy-2-methyl-1-indanone, where the choice of solvent was critical to minimizing the formation of regioisomers. orgsyn.org

Exploration of Undiscovered Reactivity Patterns and Selectivities

The methoxy (B1213986) groups at the 5- and 6-positions significantly activate the indole ring, making it electron-rich and susceptible to electrophilic attack. chim.it However, the full scope of its reactivity remains to be charted.

Promising areas for exploration include:

Regioselective Functionalization: While the electron-donating methoxy groups direct reactivity, achieving precise control remains a challenge. Future work should target the selective functionalization of less-reactive positions, such as C-4 and C-7. This could involve developing novel directing groups or catalyst systems. For example, the synthesis of a 4,7-dibromo-5,6-dimethoxyindole derivative was designed to allow for subsequent functionalization via Sonogashira cross-coupling, a strategy that could be adapted. chim.it

C-H Activation: Direct C-H activation and functionalization represent a frontier in organic synthesis. Applying modern C-H activation methodologies to the this compound core could provide direct access to novel derivatives without the need for pre-functionalized starting materials, significantly streamlining synthetic efforts.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis could unlock new reaction pathways that are inaccessible through traditional thermal methods. This could enable novel cycloadditions, cross-couplings, or radical-mediated transformations on the indole scaffold.

Application of Advanced Spectroscopic Techniques for Dynamic Processes

The characterization of this compound and its reaction products has largely relied on standard techniques like NMR and mass spectrometry. orgsyn.org However, these methods often provide a static picture. The application of advanced spectroscopic techniques could offer deeper insights into its dynamic behavior.

Future research could employ:

Time-Resolved Spectroscopy: Using techniques like pump-probe spectroscopy to monitor reaction intermediates and transition states in real-time. This would provide invaluable mechanistic data for optimizing reaction conditions and discovering new reactivity.

In-situ Reaction Monitoring: Techniques such as in-situ IR or Raman spectroscopy can track the progress of a reaction within the reactor, allowing for precise determination of endpoints and the identification of transient species or byproducts.

Solid-State NMR (ssNMR): While X-ray crystallography has been used to study the planar structure and intermolecular interactions of related dimethoxyindoles in the solid state researchgate.net, ssNMR could provide complementary information about molecular dynamics, polymorphism, and the nature of non-covalent interactions in solid samples, especially for non-crystalline materials.

Refinement of Computational Models for Enhanced Predictive Capabilities

Computational chemistry is a powerful tool for predicting molecular properties and reaction outcomes. While experimental data on the structure and reactivity of dimethoxyindoles exist chim.itresearchgate.net, the development of robust, validated computational models for this compound is a significant unexplored avenue.

Key areas for development are:

DFT Calculations for Reactivity: Employing Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and predict the regioselectivity of various transformations. These models could be calibrated against experimental findings to build a highly predictive tool for designing new reactions.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules. This could help in understanding its behavior in different environments and in designing derivatives with specific binding properties.

Predictive Structure-Property Relationships: Developing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. By correlating computed electronic and structural parameters with experimentally observed properties (e.g., reactivity, spectroscopic signatures, biological activity), these models could accelerate the discovery of new derivatives with desired functions. The near-planar structure confirmed in related molecules could serve as a solid starting point for building these models. researchgate.net

Potential Integration into Supramolecular Assemblies and Nanotechnology Applications

The structural and electronic features of this compound make it an attractive building block for materials science, an area that is currently underexplored.

Future research should investigate:

Supramolecular Self-Assembly: The planar, electron-rich indole core is predisposed to forming organized structures through non-covalent interactions. Research on related molecules has identified significant π-π stacking interactions in the solid state, with interplanar distances of approximately 3.39 Å. researchgate.net Future work could focus on designing derivatives of this compound that leverage these interactions to form well-defined supramolecular polymers, gels, or liquid crystals.

Organic Semiconductors: Methoxy-activated indoles have been investigated as potential building blocks for organic semiconductors. chim.it The specific electronic properties of this compound could be harnessed to develop new organic thin-film transistors (OTFTs) or organic photovoltaic (OPV) materials.

Nanoparticle Functionalization: The indole nitrogen provides a handle for anchoring the molecule to the surface of nanoparticles. This could be used to modify the electronic or optical properties of quantum dots, gold nanoparticles, or other nanomaterials, creating hybrid materials for applications in sensing, catalysis, or biomedical imaging.

Q & A

Q. What are the standard synthetic routes for preparing 5,6-dimethoxy-2-methyl-1H-indole, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), adapted from protocols for analogous indole derivatives. For example, CuI catalysis in PEG-400/DMF solvent systems enables regioselective triazole formation, yielding ~40–50% after column chromatography (70:30 EtOAc/hexane) . Optimization strategies:

-

Catalyst loading : 1.0 g CuI per 973 mg substrate improves reaction kinetics .

-

Solvent choice : PEG-400 enhances solubility of hydrophobic intermediates .

-

Purification : Flash chromatography with gradient elution minimizes byproduct retention .

Synthesis Parameters Substrate 5-Bromo-indole 5-Fluoro-indole Catalyst (CuI) 1.0 g 1.0 g Solvent PEG-400/DMF (2:1) PEG-400/DMF Yield 50% 42%

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., methoxy group integration at δ 3.8–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 427.0757) .

- X-ray Crystallography : Resolves stereochemical ambiguities; e.g., bond angles (N2–C1–C9–N1 = 63.6°) and crystallographic R factors (R = 0.035) .

- TLC Monitoring : R = 0.30 (70:30 EtOAc/hexane) ensures purity .

Q. How should researchers handle and store this compound to ensure long-term stability?

- Methodological Answer :

- Store under inert gas (N/Ar) at –20°C to prevent oxidation .

- Use desiccants (e.g., silica gel) to avoid hygroscopic degradation .

- Protect from light using amber vials, as indole derivatives are prone to photoisomerization .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data when characterizing this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR (for fluorinated analogs) with 2D NMR (COSY, HSQC) to assign overlapping signals .

- X-ray Diffraction : Resolve regiochemical conflicts; e.g., confirm methoxy positioning via unit-cell parameters (a = 9.21 Å, b = 10.53 Å) .

- Elemental Analysis : Cross-check HRMS data with calculated C/H/N ratios to rule out impurities .

Q. What strategies mitigate byproduct formation during the functionalization of the indole ring in this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) to direct functionalization .

- Stoichiometric Control : Limit excess reagents (e.g., 1.1 eq alkyne) to suppress dimerization .

- Real-Time Monitoring : Use inline FTIR or TLC to terminate reactions at optimal conversion (~85–90%) .

Q. How can computational methods enhance the design of this compound derivatives for target-specific applications?

- Methodological Answer :

- Docking Studies : Predict binding affinity to biological targets (e.g., antioxidant enzymes) using software like AutoDock .

- DFT Calculations : Optimize reaction pathways (e.g., transition-state energies for CuAAC reactions) .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and theoretical NMR chemical shifts?

- Methodological Answer :

- Solvent Effects : Recalculate shifts using PCM models (e.g., chloroform vs. DMSO-d) to account for solvent polarity .

- Dynamic Effects : Consider tautomerization or rotamer populations via variable-temperature NMR .

- Crystallographic Validation : Compare experimental shifts with solid-state NMR or X-ray-derived geometries .

Experimental Design Considerations

Q. What factors influence regioselectivity in the alkylation or arylation of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.